![molecular formula C17H12N2O2 B13676645 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include an indole core fused with a quinazoline ring system. It has garnered significant interest due to its potential biological and medicinal properties, including antibacterial and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione can be achieved through various methods. One common approach involves the self-condensation of isatin in the presence of an organic dye catalyst like Rose Bengal under visible light irradiation. This method is environmentally friendly and does not require transition metals . Another method involves the cross-condensation of isatin and isatoic anhydride in the presence of a base at high temperatures or using a cobalt complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce indole derivatives .
Applications De Recherche Scientifique
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and cancer cells by interfering with their DNA replication and protein synthesis processes . It also exhibits anti-inflammatory properties by modulating the activity of specific enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptanthrin: Another indoloquinazoline compound with similar antibacterial and anticancer properties.
8-Chloroindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with enhanced biological activities.
6,6-Di(indol-3-yl)-indolo[2,1-b]quinazoline-12(6H)-one: A derivative with significant antifungal properties.
Uniqueness
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione stands out due to its unique methyl substitutions at positions 8 and 10, which enhance its biological activities and make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
8,10-dimethylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-7-10(2)14-12(8-9)15(20)16-18-13-6-4-3-5-11(13)17(21)19(14)16/h3-8H,1-2H3 |
Clé InChI |
NLJVDIGUWZEVCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


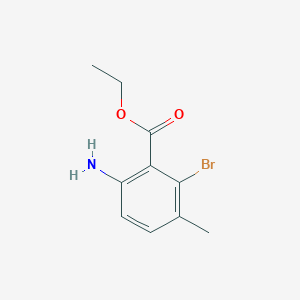
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
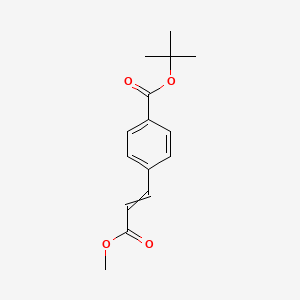
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
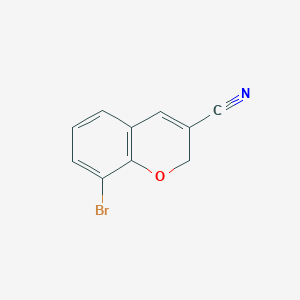
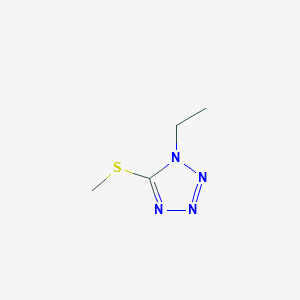
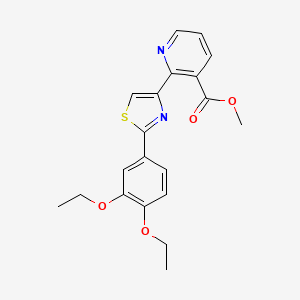
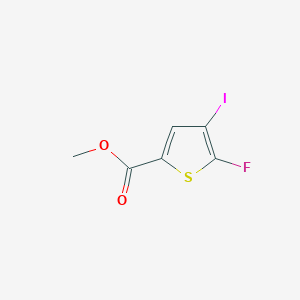
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
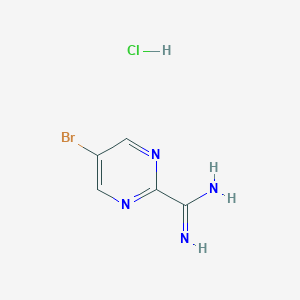
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
